N-(3-aminopropyl)pyrimidin-2-amine
Overview
Description
N-(3-aminopropyl)pyrimidin-2-amine is a compound that falls within the broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry. Pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. The derivatives of pyrimidine often exhibit various biological properties, including anticancer, antiviral, and anti-inflammatory activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involves the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another example is the microwave-assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, which involves formylation, cyclization, and treatment with amines under specific conditions . These methods highlight the versatility and complexity of synthesizing pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a pyrimidine derivative was determined to belong to the tetragonal system with specific geometric bond lengths and angles, which were compared with DFT calculations . The molecular electrostatic potential (MEP) surface map can also be investigated to understand the electronic characteristics of these molecules .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including transamination, alkylation, and cyclization. For instance, N-(3-Aminothioacryloyl)-formamidines can react with primary amines to yield pyrimidinthiones or transaminated formamidines, which upon further reactions can lead to cyclized pyrimidinimines . These reactions are crucial for the diversification of pyrimidine-based structures and their potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of functional groups, such as amino and methoxy groups, can affect properties like solubility, melting point, and reactivity. The intermolecular interactions within the crystal structures of these compounds, such as hydrogen bonding, are essential for understanding their stability and reactivity. Hirshfeld surface analysis can provide a quantitative analysis of these interactions .
Relevant Case Studies
Pyrimidine derivatives have been studied for their potential as anticancer agents. For example, a specific pyrimidine derivative exhibited marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers, displaying promising anticancer activity . Molecular docking studies have also suggested that certain pyrimidine derivatives could inhibit specific kinases, which are potential targets for cancer therapy .
Scientific Research Applications
Biochemical Synthesis and Characterization
N-(3-Aminopropyl)pyrimidin-2-amine serves as a crucial intermediate in the synthesis and characterization of various biochemical compounds. For instance, it has been involved in the formation of pyrazole derivatives through reactions with hydroxymethyl pyrazole derivatives, leading to compounds with potential antitumor, antifungal, and antibacterial properties (A. Titi et al., 2020). This showcases its role in the development of novel pharmaceuticals.
Material Science and Corrosion Inhibition
In material science, pyrimidine derivatives, closely related to N-(3-aminopropyl)pyrimidin-2-amine, have been synthesized and found effective as corrosion inhibitors for mild steel in acidic environments, highlighting their potential in industrial applications to enhance material longevity and integrity (M. Yadav et al., 2015).
Biosensor Development
The chemical has also been explored in the development of biosensors. N-(3-Aminopropyl)pyrrole, a compound with structural similarities, was conjugated with alginate to create a pyrrole-alginate conjugate used in biosensor applications, indicating the potential of N-(3-aminopropyl)pyrimidin-2-amine in similar biochemical sensor technologies (K. Abu-Rabeah et al., 2004).
Organic Chemistry and Synthesis
In organic chemistry, compounds like N-(3-aminopropyl)pyrimidin-2-amine are utilized in cascade reactions for the synthesis of complex molecules, such as tetrahydropyrimido[4,5-d]pyrimidines, which could serve as valuable scaffolds in medicinal chemistry and drug design (Lianyou Zheng et al., 2008).
Pharmaceutical Research
Furthermore, in pharmaceutical research, pyrazolo[3,4-d]pyrimidine analogs, related to N-(3-aminopropyl)pyrimidin-2-amine, have been evaluated for their inhibitory properties against enzymes like acetylcholinesterase and carbonic anhydrase, suggesting its utility in the discovery of new therapeutic agents (Busra O Aydin et al., 2021).
Catalysis and Chemical Transformations
N-(3-aminopropyl)pyrimidin-2-amine and its derivatives find applications in catalysis and chemical transformations, providing pathways to synthesize biologically relevant structures with high selectivity and efficiency, showcasing their versatility in synthetic organic chemistry (N. Mishra et al., 2017).
Future Directions
Research into pyrimidine derivatives, including “N-(3-aminopropyl)pyrimidin-2-amine”, continues to be a promising area of study due to their diverse biological activities . Future research may focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in therapeutics .
properties
IUPAC Name |
N'-pyrimidin-2-ylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-1-4-9-7-10-5-2-6-11-7/h2,5-6H,1,3-4,8H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYDQGOVTLQZSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)pyrimidin-2-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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